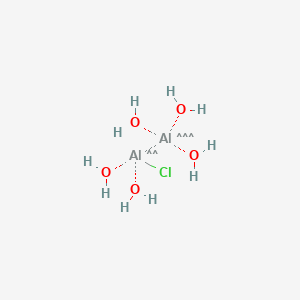

Dialuminium chloride pentahydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiperspirant; Astringent; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZVLRWDRFTSPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[Al].[Al]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2ClH10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12042-91-0 | |

| Record name | Aluminum chlorohydrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium chloride pentahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dialuminium Chloride Pentahydroxide from Aluminum Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dialuminium (B1238714) chloride pentahydroxide, a key inorganic polymer widely known as polyaluminum chloride (PAC). The synthesis primarily involves the controlled reaction of aluminum hydroxide (B78521) with hydrochloric acid. This document details the experimental protocols, critical process parameters, and characterization of the resulting product, tailored for professionals in research, and drug development.

Introduction

Dialuminium chloride pentahydroxide, with the general formula Al₂(OH)₅Cl, is a pre-polymerized aluminum salt that has gained significant attention for its diverse applications, including as a flocculant in water purification and as an active ingredient in antiperspirants.[1] Its efficacy is attributed to the presence of various polymeric aluminum species, which exhibit a high cationic charge, enabling effective interaction with negatively charged particles.[2] The synthesis from aluminum hydroxide offers a route to a high-purity product.[1]

Synthesis Methodology

The core of the synthesis lies in the partial hydrolysis of aluminum hydroxide with hydrochloric acid. This process can be modulated by the inclusion of other reagents to control the basicity and polymeric species distribution of the final product.

General Reaction Scheme

The fundamental chemical reaction can be represented as:

2Al(OH)₃ + HCl → Al₂(OH)₅Cl + H₂O

In practice, the reaction is more complex, leading to a mixture of various polyaluminum species, generally represented as [Alₙ(OH)ₘCl₃ₙ₋ₘ]ᵖ.[3]

Experimental Protocols

Below are detailed experimental protocols synthesized from various established methods for the preparation of polyaluminum chloride from aluminum hydroxide.

Protocol 1: Direct Synthesis

This protocol outlines the direct reaction of aluminum hydroxide with hydrochloric acid under elevated temperature and pressure.

Materials:

-

Aluminum Hydroxide (Al(OH)₃)

-

Hydrochloric Acid (HCl), industrial grade

-

Deionized Water

Equipment:

-

Glass-lined or corrosion-resistant reactor with stirrer and heating system

-

Settling tank

Procedure:

-

Charge the reactor with a predetermined amount of hydrochloric acid solution.

-

Under continuous stirring, gradually add aluminum hydroxide powder. The molar ratio of aluminum hydroxide to hydrochloric acid is a critical parameter and should be carefully controlled.[2]

-

Heat the mixture to a reaction temperature typically ranging from 80°C to 180°C.[3] In some processes, the reaction is carried out under a steam pressure of 1-8.0 kgf/cm².[3]

-

Maintain the reaction for a period of 2 to 5 hours with continuous stirring.[2][4]

-

After the reaction is complete, transfer the product mixture to a settling tank to allow for the separation of any unreacted solids.

-

The supernatant liquid is the final this compound (polyaluminum chloride) solution.

Protocol 2: Synthesis with Basicity Adjustment

This protocol involves a two-step process where an initial reaction is followed by the addition of a basic agent, such as calcium aluminate, to increase the basicity of the final product.

Materials:

-

Aluminum Hydroxide (Al(OH)₃), ≥98% purity[2]

-

Hydrochloric Acid (HCl), 18-20% concentration[2]

-

Calcium Aluminate (Ca(AlO₂)₂) powder[2]

-

Deionized Water

Equipment:

-

Corrosion-resistant reactor with stirrer and heating/cooling system

-

Filtration unit

Procedure:

-

Acidic Solution Preparation: Introduce hydrochloric acid (18-20%) into the reactor and begin stirring.[2]

-

Reaction with Aluminum Hydroxide: Gradually add aluminum hydroxide powder to the acidic solution. A typical molar ratio of Al(OH)₃ to HCl is between 1:2.3 and 1:2.7.[2]

-

Heat the mixture to 80-110°C using steam or external heating and maintain continuous stirring for 3-5 hours to form the initial basic aluminum chloride solution.[2]

-

Cooling: Cool the reaction mixture to 50-70°C.[2]

-

Basicity Adjustment: Prepare a 5-15% calcium aluminate solution and add it to the cooled reaction mixture.[2] This step enhances polymerization and adjusts the final basicity.

-

Second Reaction: Heat the mixture again to 80-100°C and react for an additional 2-3 hours.[2]

-

Filtration and Clarification: After the reaction, filter the mixture to remove any insoluble byproducts.

-

The resulting clarified liquid is the final product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from aluminum hydroxide, compiled from various sources.

Table 1: Reactant and Reaction Conditions

| Parameter | Value | Source(s) |

| Reactants | ||

| Aluminum Hydroxide Purity | ≥98% | [2] |

| Hydrochloric Acid Concentration | 18-20% | [2] |

| Molar Ratio (Al(OH)₃ : HCl) | 1 : 2.3 - 2.7 | [2] |

| Reaction Conditions | ||

| Initial Reaction Temperature | 80 - 110°C | [2] |

| Initial Reaction Time | 3 - 5 hours | [2] |

| Temperature with Pressure | 90 - 180°C | [3] |

| Steam Pressure | 1 - 8.0 kgf/cm² | [3] |

| Basicity Adjustment | ||

| Calcium Aluminate Solution | 5 - 15% | [2] |

| Post-addition Temperature | 80 - 100°C | [2] |

| Post-addition Reaction Time | 2 - 3 hours | [2] |

Table 2: Product Characterization

| Parameter | Value | Source(s) |

| Al₂O₃ Content | 10% - 18% (liquid) | [5][6] |

| ≥28% (solid, drum dried) | [5] | |

| ≥30% (solid, spray dried) | [5] | |

| Basicity | 40% - 90% | [2][7] |

| pH (15% aqueous solution) | ~4 | [8] |

| Density | 1.33 - 1.35 g/cm³ | [8] |

Visualization of Synthesis Pathway and Workflow

The synthesis of this compound involves a series of hydrolysis and polymerization steps. The following diagrams illustrate the conceptual pathways and experimental workflows.

Caption: Conceptual pathway for the synthesis of this compound.

Caption: Experimental workflow for synthesis with basicity adjustment.

Conclusion

The synthesis of this compound from aluminum hydroxide is a well-established process that allows for the production of a high-purity product. The key to a successful synthesis lies in the precise control of reaction parameters such as temperature, pressure, reactant ratios, and the use of additives to modulate the basicity and polymeric species distribution. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of this important inorganic polymer for various applications. Further research can focus on the detailed characterization of the different aluminum species formed under various conditions and their correlation with performance in specific applications.

References

- 1. Polyaluminum Chloride Manufacturing Technique | Polyaluminium Chloride [s3.amazonaws.com]

- 2. hxinmaterial.com [hxinmaterial.com]

- 3. CN100355656C - A kind of preparation method of polyaluminum chloride with high aluminum content - Google Patents [patents.google.com]

- 4. [PDF] Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution: Correlations between the Core-links model and Cage-like Keggin-Al13 model | Semantic Scholar [semanticscholar.org]

- 5. Classification and Characteristic Analysis of PAC (Polyaluminium Chloride [ecolink-environment.com]

- 6. scribd.com [scribd.com]

- 7. jkadmixtures.com [jkadmixtures.com]

- 8. tramfloc.com [tramfloc.com]

Characterization of Dialuminium Chloride Pentahydroxide Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialuminium (B1238714) chloride pentahydroxide, chemically represented as Al₂Cl(OH)₅, is a key inorganic polymer and a principal component of polyaluminum chloride (PAC). Its applications span a wide range of fields, from water purification and wastewater treatment to the cosmetics industry, where it is a common active ingredient in antiperspirants.[1][2] For drug development professionals, understanding the characterization of this and related aluminum species is crucial for assessing product stability, efficacy, and potential interactions with biological systems.

This technical guide provides a comprehensive overview of the characterization of dialuminium chloride pentahydroxide species. It details the synthesis, key physicochemical properties, and the analytical techniques employed for its structural and compositional analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled partial hydrolysis of aluminum chloride or the reaction of aluminum hydroxide (B78521) with hydrochloric acid.[3][4] The stoichiometry of the reactants, particularly the molar ratio of hydroxyl ions to aluminum ions (OH/Al), known as basicity, is a critical parameter that dictates the distribution of the resulting polymeric aluminum species.[3][5]

A common laboratory-scale synthesis involves the reaction of aluminum chloride hexahydrate with a base, such as sodium hydrogen carbonate.

Experimental Protocol: Synthesis

-

Reactant Preparation: Prepare aqueous solutions of aluminum chloride hexahydrate (AlCl₃·6H₂O) and sodium hydrogen carbonate (NaHCO₃) of desired concentrations.

-

Reaction: Slowly add the sodium hydrogen carbonate solution to the aluminum chloride solution under vigorous stirring. The reaction proceeds with the evolution of carbon dioxide gas.

-

Aging: The resulting solution is typically aged for a specific period, often at an elevated temperature (e.g., 60-95°C), to promote the formation of polymeric aluminum species.[6][7]

-

Purification: The final product can be purified to isolate specific aluminum species, if required.

The general chemical equation for the formation of this compound can be represented as:

2AlCl₃ + 5H₂O → Al₂Cl(OH)₅ + 5HCl

In practice, the reaction is more complex, leading to a mixture of various polyaluminum species.

Physicochemical Properties

This compound is typically a white or yellowish powder or an aqueous solution.[4] It is highly soluble in water, where it dissociates to form various hydrolyzed aluminum species.[8]

| Property | Value/Description | Reference |

| Molecular Formula | Al₂Cl(OH)₅ | [9] |

| Molecular Weight | 174.45 g/mol | [8] |

| Appearance | White to yellowish solid or colorless to yellowish liquid | [4] |

| Solubility | Very soluble in water | [8] |

| Basicity (OH/Al ratio) | Typically ranges from 40% to 90% | [5] |

| pH of solution (15% w/w) | 3.0 - 5.0 | [10] |

Characterization Techniques

A suite of analytical techniques is employed to characterize the various aluminum species present in a this compound solution. These methods provide insights into the structure, composition, and distribution of monomeric, polymeric, and colloidal aluminum species.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline or amorphous nature of solid this compound. While many preparations result in an amorphous solid, crystalline phases can be obtained under controlled drying conditions.[3] For PAC with a high content of the Al₁₃ Keggin ion, a characteristic broad peak is often observed in the 2θ range of 5° to 25°.[3]

Table 1: XRD Data for Crystalline Hydroxyl-Aluminium Chloride

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| a | 9.1155 Å |

| b | 11.50 Å |

| c | 24.31 Å |

| α | 107.26° |

| β | 94.313° |

| γ | 105.517° |

Data obtained under mild drying conditions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups and bonding arrangements within the polyaluminum chloride structure. The spectra of different aluminum hydroxychlorides reveal peaks corresponding to the Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ polycation, with the intensity of these peaks increasing with a higher OH/Al ratio.[9]

Table 2: Key FTIR Peak Assignments for Aluminum Chlorohydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400-3600 | O-H stretching of water and hydroxyl groups | [11][12] |

| ~1635 | H-O-H bending of coordinated water | [11] |

| ~1080 | Al-O-H bending of bridging hydroxyl groups in polycations | [9] |

| ~970 | Deformation of Al-OH and Al-OH₂ | [9] |

| ~780 & 640 | Stretching and bending vibrations of the Al-O framework | [9] |

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectroscopy is a powerful technique for quantifying the distribution of different aluminum species in solution. Different aluminum coordination environments give rise to distinct chemical shifts.

Table 3: 27Al NMR Chemical Shifts for Key Aluminum Species

| Chemical Shift (ppm) | Aluminum Species | Coordination | Reference |

| ~0 | Monomeric Al³⁺ ([Al(H₂O)₆]³⁺) | Octahedral (AlO₆) | [13][14] |

| 3 - 20 | Oligomeric and polymeric Al species (non-Keggin) | Octahedral (AlO₆) | [13][15] |

| ~62.5 - 63 | Tetrahedral Al in Keggin-Al₁₃ ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺) | Tetrahedral (AlO₄) | [13][16] |

| ~70 | Tetrahedral Al in Al₃₀ polyoxocation | Tetrahedral (AlO₄) | [16] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of this compound. The decomposition of its precursor, aluminum chloride hexahydrate, occurs in several stages, involving the loss of water and hydrogen chloride.[17]

Table 4: Thermal Decomposition Data for Aluminum Chloride Hexahydrate

| Temperature Range (°C) | Event |

| Room Temperature - 270 | Incomplete thermal decomposition producing porous and reactive basic aluminum chloride |

Decomposition rates and products are dependent on heating rate and atmosphere.[17]

Speciation by Al-Ferron Complexation

The Al-Ferron timed spectrophotometric method is a widely used technique to differentiate and quantify aluminum species based on their reaction kinetics with the ferron reagent (8-hydroxy-7-iodo-5-quinoline-5-sulfonic acid). The different species are categorized as Ala (monomeric Al), Alb (polymeric Al), and Alc (colloidal Al).[18][19]

Experimental Protocol: Al-Ferron Speciation

-

Reagent Preparation: Prepare a buffered ferron reagent solution.

-

Sample Preparation: Dilute the this compound sample to an appropriate concentration.

-

Reaction and Measurement: Mix the sample with the ferron reagent. Measure the absorbance at a specific wavelength (e.g., 370 nm) at different time intervals (e.g., from 1 minute to 120 minutes).[18]

-

Data Analysis: The absorbance values are used to calculate the concentrations of Ala, Alb, and Alc based on their different reaction rates with ferron. A modified method using non-linear least squares analysis can provide a more precise determination of the Al₁₃ polycation.[19]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it a suitable technique for analyzing the distribution of different-sized aluminum polymers.

Experimental Protocol: Size Exclusion Chromatography

-

Column and Mobile Phase Selection: Choose an appropriate SEC column and a mobile phase (e.g., a buffered aqueous solution) compatible with the aluminum species.[20][21]

-

System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a filtered and degassed sample of the this compound solution onto the column.[22]

-

Elution and Detection: Elute the sample with the mobile phase. Larger polymeric species will elute first, followed by smaller oligomers and monomers. Use a suitable detector (e.g., refractive index or UV-Vis) to monitor the elution profile.[23]

-

Data Analysis: The resulting chromatogram provides information on the molecular size distribution of the aluminum species.

Visualizing Relationships and Workflows

Logical Relationship: Synthesis Parameters and Speciation

The following diagram illustrates the influence of key synthesis parameters on the resulting distribution of aluminum species.

Caption: Influence of synthesis parameters on aluminum speciation.

Experimental Workflow: Characterization of this compound

This diagram outlines a typical experimental workflow for the comprehensive characterization of this compound.

Caption: Experimental workflow for characterization.

Conclusion

The characterization of this compound and its associated species is a multifaceted process that requires the application of several complementary analytical techniques. A thorough understanding of the synthesis parameters and their influence on the final product composition is essential for controlling the properties and performance of this important inorganic polymer. This guide provides a foundational understanding of the key characterization methods and their application, which will be of significant value to researchers, scientists, and drug development professionals working with this compound.

References

- 1. iwaponline.com [iwaponline.com]

- 2. santos.com [santos.com]

- 3. This compound | 12042-91-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. thewastewaterblog.com [thewastewaterblog.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Basic Properties of Polyaluminum Chlorides – Sukim [sukim.com.tr]

- 9. researchgate.net [researchgate.net]

- 10. Aluminum Chlorohydrate [drugfuture.com]

- 11. Tizra Reader [library.scconline.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cytivalifesciences.com [cytivalifesciences.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. agilent.com [agilent.com]

- 23. contractlaboratory.com [contractlaboratory.com]

An In-depth Technical Guide to the Molecular Structure of Dialuminium Chloride Pentahydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialuminium (B1238714) chloride pentahydrode, commonly known as aluminum chlorohydrate (ACH), is a key inorganic polymer with the general formula Al₂(OH)₅Cl. It belongs to the broader class of polyaluminum chlorides (PACs), which are characterized by their complex, polymeric structures in aqueous solution.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and mechanisms of action of dialuminium chloride pentahydrode, with a focus on its applications in the pharmaceutical and personal care industries.

Molecular Structure and Speciation

Dialuminium chloride pentahydroxide does not exist as a simple monomeric salt in solution. Instead, it undergoes hydrolysis and polymerization to form a complex mixture of polyhydroxyaluminum cations.[2] The distribution of these species is highly dependent on factors such as pH, temperature, and the concentration of aluminum.[2]

The most significant and well-characterized of these polymeric species is the Keggin-type polycation, Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (often abbreviated as Al₁₃).[3] This complex consists of a central aluminum atom in a tetrahedral coordination, surrounded by twelve aluminum atoms in octahedral configurations.[3] The Al₁₃ cation is known for its high positive charge and stability, which are crucial for its efficacy in various applications.[4] More recently, an even larger polycation, Al₃₀O₈(OH)₅₆(H₂O)₂₆¹⁸⁺ (Al₃₀), has been identified in commercial polyaluminum chloride solutions.[5]

The speciation of aluminum in a typical this compound solution can be broadly categorized as follows:

-

Monomeric Aluminum (Alₐ): Simple hydrated aluminum ions such as [Al(H₂O)₆]³⁺ and their initial hydrolysis products.

-

Medium Polymeric Aluminum (Alₑ): This fraction is dominated by the Al₁₃ polycation.

-

Colloidal or Solid Aluminum Species (Al꜀): Larger, less-defined aluminum hydroxide (B78521) precipitates.[6]

Quantitative Speciation Data

The relative abundance of these aluminum species can be determined using techniques such as ²⁷Al NMR spectroscopy and the Ferron complexation-timed spectrophotometry method.[6][7]

| Aluminum Species | Typical Abundance (%) | Characterization Notes |

| Monomeric Al (Alₐ) | 4% - 22% | Includes [Al(H₂O)₆]³⁺ and its early hydrolysis products. |

| Polymeric Al₁₃ (Alₑ) | 79% - 90.9% | The highly stable and effective Keggin-ion. Its presence is often correlated with high efficacy.[7][8] |

| Larger Polymers (e.g., Al₃₀) | Variable | Present in some commercial preparations, contributing to the overall polymeric nature.[5] |

| Colloidal/Solid Al (Al꜀) | 0.5% - 74% | Can be present depending on the basicity and age of the solution. Contributes to turbidity.[9] |

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the most common involving the controlled reaction of an aluminum source with hydrochloric acid.

Method 1: From Aluminum Hydroxide

This method is widely used for producing high-purity polyaluminum chloride.

-

Reaction Setup: A corrosion-resistant reactor (e.g., glass-lined) is charged with a calculated amount of hydrochloric acid.[10]

-

Addition of Aluminum Hydroxide: High-purity aluminum hydroxide powder is gradually added to the stirred acid solution.[10]

-

Controlled Reaction: The mixture is heated to a temperature between 95°C and 110°C and stirred continuously for 1-3 hours.[11]

-

Basicity Adjustment: To achieve the desired OH/Al molar ratio (basicity), a neutralizing agent such as calcium aluminate or sodium hydroxide is slowly added.[12][13] For a typical this compound, a basicity of around 83% is targeted.[1]

-

Aging and Filtration: The resulting solution is aged for a period to allow for polymerization and stabilization of the aluminum species. It is then filtered to remove any insoluble residues.[10]

Method 2: From Aluminum Metal

This method utilizes aluminum waste materials, such as aluminum foil or scrap.

-

Hydrolysis: Cleaned aluminum metal is reacted with a preheated solution of hydrochloric acid (e.g., 35%) at approximately 65°C with continuous stirring.[13][14] The reaction produces aluminum chloride (AlCl₃).

-

Polymerization: The temperature of the aluminum chloride solution is raised to about 75°C. A base, such as a 1M sodium hydroxide solution, is added dropwise under vigorous stirring until a pH of around 9 is reached. This induces the polymerization of the aluminum species.[13]

-

Product Recovery: The resulting white gel-like product is collected. For a solid product, it is dried using methods like spray drying.[10]

Characterization Techniques

1. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful tool for identifying and quantifying the different aluminum species in solution.

-

Sample Preparation: Samples are typically prepared by diluting the polyaluminum chloride solution in D₂O. Concentrations can range from 0.1 to 1.0 mol·L⁻¹ of total aluminum.[15]

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

Tetrahedral Al (Al₁₃): A sharp resonance peak is observed around 62.1 - 63 ppm, which is characteristic of the central tetrahedral aluminum in the Keggin structure.[7][16]

-

Octahedral Al: A broader peak around 10-20 ppm corresponds to octahedrally coordinated aluminum in various species, including monomeric and polymeric forms.[16]

-

Pentahedral Al: A chemical shift region of 30-40 ppm is indicative of five-coordinate aluminum.[16]

-

-

Quantitative Analysis: The relative abundance of each species is determined by integrating the corresponding peaks in the NMR spectrum.[15]

2. Powder X-ray Diffraction (XRD)

XRD is used to assess the crystallinity of the solid product.

-

Sample Preparation: A powdered sample of this compound (approximately 200 mg) is packed into a sample holder, ensuring a flat surface.[17]

-

Instrumentation: A powder X-ray diffractometer with a CuKα radiation source is commonly used.

-

Data Collection: The sample is scanned over a 2θ range, for example, from 5° to 80°.

-

Analysis: this compound is typically X-ray amorphous, resulting in a broad, diffuse scattering pattern rather than sharp Bragg peaks.[18]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: Samples can be analyzed as a solid powder (e.g., using a KBr pellet) or as an aqueous solution.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis:

Mechanisms of Action

In Antiperspirants

The primary mechanism of action of this compound in antiperspirants is the formation of a physical plug within the eccrine sweat duct.

-

Application and Dissociation: When applied to the skin, the this compound dissolves in sweat.

-

Hydrolysis and Polymerization: The aluminum species undergo further hydrolysis and polymerization in the sweat duct, a process influenced by the local pH.

-

Plug Formation: The polymeric aluminum species interact with proteins and mucopolysaccharides in the sweat duct, forming a gel-like plug.[21][22] This plug physically obstructs the flow of sweat to the skin's surface.[21]

-

Reversibility: The plug is gradually broken down and shed with the natural renewal of the skin, which is why antiperspirants require regular reapplication.[21]

There is also research suggesting that aluminum compounds may have an influence on estrogen receptor signaling in breast cancer cells, though the direct link to cancer from antiperspirant use is not definitively established.[21][23]

In Water Treatment

In water purification, this compound acts as a coagulant and flocculant.

-

Charge Neutralization: The highly positively charged polyhydroxyaluminum cations neutralize the negative surface charges of suspended colloidal particles (e.g., clay, organic matter) in the water.[2]

-

Flocculation: The neutralization of charges allows the particles to overcome their electrostatic repulsion and aggregate. The polymeric nature of the aluminum species also facilitates the formation of bridges between particles, leading to the formation of larger, settleable flocs.[2]

-

Sweep Flocculation: At higher dosages, the precipitation of amorphous aluminum hydroxide can physically enmesh and remove suspended particles from the water.[13]

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Simplified hydrolysis and polymerization pathway of aluminum ions in aqueous solution.

References

- 1. POLYALUMINIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 2. crecompany.com [crecompany.com]

- 3. Aluminum chlorohydrate I: Structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characterization of Al13 species in coagulant polyaluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hxinmaterial.com [hxinmaterial.com]

- 11. CN103738991A - Polyaluminium chloride preparation method - Google Patents [patents.google.com]

- 12. Polyaluminum Chloride Manufacturing Technique | Polyaluminium Chloride [s3.amazonaws.com]

- 13. Synthesis of Polyaluminum Chloride Coagulant from Waste Aluminum Foil and Utilization in Petroleum Wastewater Treatment [mdpi.com]

- 14. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mcgill.ca [mcgill.ca]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. compoundchem.com [compoundchem.com]

- 22. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potential interference of aluminum chlorohydrate with estrogen receptor signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of Dialuminium Chloride Pentahydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of dialuminium (B1238714) chloride pentahydroxide, a prominent member of the polyaluminum chloride (PAC) family of coagulants. This document delves into the intricate chemistry of its hydrolysis, the resultant aluminum species, and the analytical techniques employed for their characterization. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this knowledge in research and development.

The Hydrolysis Mechanism of Dialuminium Chloride Pentahydroxide

This compound, with the chemical formula Al₂(OH)₅Cl, is a pre-hydrolyzed aluminum salt characterized by a high basicity (OH/Al molar ratio of 2.5). Its hydrolysis in aqueous solution is a complex and dynamic process, pivotal to its efficacy as a coagulant in water treatment and as an active ingredient in pharmaceutical and cosmetic applications. The mechanism is not a simple dissolution but a series of pH-dependent transformations leading to a variety of aluminum species with distinct chemical properties and functionalities.

Upon dissolution in water, the aluminum ions undergo further hydrolysis and polymerization. The process is influenced by several factors, including pH, temperature, concentration, and the presence of other ions.[1] The hydrolysis reactions involve the replacement of aquo ligands (H₂O) with hydroxyl groups (OH⁻), leading to the formation of various monomeric, polymeric, and eventually, colloidal or precipitated aluminum species.[2]

The hydrolysis pathway can be conceptualized as a continuum:

Monomeric Species ➔ Polymeric Species ➔ Colloidal/Precipitated Species

The distribution of these species is critically dependent on the pH of the solution.[1] At low pH, the hydrolysis is suppressed, while at higher pH values, the formation of larger, insoluble aluminum hydroxide (B78521) precipitates is favored.[1][3]

The primary aluminum species formed during the hydrolysis of polyaluminum chloride are categorized based on their reactivity with the chelating agent ferron (8-hydroxy-7-iodo-5-quinoline sulfonic acid). This classification provides a practical framework for understanding the composition and reactivity of PAC solutions:[4][5]

-

Ala (Monomeric Aluminum): These are rapidly reacting species, including the hydrated aluminum ion [Al(H₂O)₆]³⁺ and simple mononuclear hydroxo-aluminum complexes like [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺. They react almost instantaneously with ferron.[2]

-

Alb (Polymeric Aluminum): These are medium-sized, polynuclear aluminum species that react with ferron at a slower rate than Ala. This fraction is considered the most active for coagulation due to its high cationic charge and ability to neutralize and bridge colloidal particles. A key component of the Alb fraction is the Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃.[6][7]

-

Alc (Colloidal and Precipitated Aluminum): These are large, colloidal, or solid-phase aluminum hydroxides that are either unreactive or react very slowly with ferron. These species are primarily responsible for the "sweep flocculation" mechanism in water treatment.[2][8]

The following diagram illustrates the general hydrolysis and polymerization pathway of aluminum in aqueous solution, which is applicable to this compound.

Quantitative Data on Aluminum Species Distribution

The distribution of Ala, Alb, and Alc is highly dependent on the basicity (OH/Al ratio) of the polyaluminum chloride and the pH of the solution. This compound has a high basicity of 2.5. The following tables summarize representative data on the distribution of aluminum species in PAC solutions with varying basicities and at different pH levels, as determined by the Al-Ferron assay.

Table 1: Influence of Basicity (B = OH/Al) on Aluminum Species Distribution in PAC

| Basicity (B) | Ala (%) | Alb (%) | Alc (%) | Reference |

| 1.0 | 35.2 | 58.6 | 6.2 | [9] |

| 1.5 | 20.5 | 70.3 | 9.2 | [9] |

| 2.0 | 15.8 | 72.1 | 12.1 | [9] |

| 2.5 | ~10-15 | ~75-85 | ~5-10 | Estimated from trends in[8][9] |

Note: Data for B=2.5 is an estimation based on trends observed in the cited literature, as specific data for this exact basicity was not available.

Table 2: Influence of pH on Aluminum Species Distribution for a PAC with High Basicity

| pH | Ala (%) | Alb (%) | Alc (%) | Reference |

| 4.0 | 25 | 65 | 10 | [1] |

| 5.0 | 15 | 75 | 10 | [1] |

| 6.0 | 12 | 70 | 18 | [1] |

| 7.0 | 10 | 60 | 30 | [1] |

| 8.0 | <5 | 45 | >50 | [1] |

Note: This table represents general trends for high basicity PACs. The exact distribution can vary based on the specific PAC formulation and experimental conditions.

Experimental Protocols

Accurate characterization of the aluminum species in a hydrolyzed solution of this compound is crucial for understanding its mechanism of action. The following are detailed protocols for the most common analytical techniques.

Al-Ferron Timed Complexation Spectrophotometric Assay

This method is widely used to differentiate Ala, Alb, and Alc based on their reaction kinetics with the ferron reagent.[5]

Objective: To quantify the relative percentages of monomeric (Ala), polymeric (Alb), and colloidal/precipitated (Alc) aluminum species.

Materials:

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks (25 mL)

-

Pipettes

-

Stopwatch

-

pH meter

-

This compound solution (or other PAC)

-

Ferron reagent solution (8-hydroxy-7-iodo-5-quinoline sulfonic acid)

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)

-

Deionized water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the PAC to be analyzed with a known total aluminum concentration.

-

Prepare the Ferron reagent solution and the buffer solution according to standard laboratory procedures.

-

-

Sample Analysis:

-

Pipette a small volume (e.g., 20 µL) of the PAC solution into a 25 mL volumetric flask.

-

Add a specific volume (e.g., 5.5 mL) of the ferron solution to the flask.

-

Immediately make up the volume to the 25 mL mark with deionized water and mix thoroughly.

-

Start the stopwatch immediately upon the addition of the ferron solution.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of the solution at a specific wavelength (typically 362-370 nm) at various time intervals.[4]

-

Ala measurement: Take the first reading almost instantaneously or within 1 minute. This absorbance corresponds to the concentration of Ala.

-

Alb measurement: Continue to take readings at regular intervals (e.g., every 10-20 minutes) for up to 2-4 hours. The increase in absorbance over time is due to the reaction of Alb with ferron.

-

Total Aluminum (Al_T) measurement: To determine the total aluminum concentration, a separate sample of the PAC solution should be digested with acid to convert all aluminum species to the monomeric form before reacting with ferron.

-

-

Calculations:

-

The concentration of each species is calculated from the absorbance values using a calibration curve prepared with standard aluminum solutions.

-

[Ala] is determined from the initial absorbance reading.

-

[Alb] is calculated from the difference between the final absorbance (after 2-4 hours) and the initial absorbance.

-

[Alc] is calculated by subtracting the sum of [Ala] and [Alb] from the total aluminum concentration ([Al_T]).

-

The results are typically expressed as the percentage of each species relative to the total aluminum concentration.

-

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful technique for identifying and quantifying specific aluminum species in solution, particularly the Al₁₃ polycation.[7][10]

Objective: To identify and quantify different aluminum species based on their distinct chemical shifts in the ²⁷Al NMR spectrum.

Materials:

-

NMR spectrometer with a high-field magnet

-

NMR tubes

-

This compound solution (or other PAC)

-

D₂O (for locking)

-

Reference standard (e.g., [Al(H₂O)₆]³⁺)

Procedure:

-

Sample Preparation:

-

Prepare the PAC solution at the desired concentration.

-

A small amount of D₂O may be added for the NMR lock.

-

-

NMR Spectrometer Setup:

-

Tune the NMR probe to the ²⁷Al frequency.

-

Set the appropriate spectral parameters, including pulse width, relaxation delay, and number of scans. A short relaxation delay is often used due to the fast relaxation of the quadrupolar ²⁷Al nucleus.[10]

-

-

Data Acquisition:

-

Acquire the ²⁷Al NMR spectrum of the PAC solution.

-

The spectrum will show distinct peaks corresponding to different aluminum environments.

-

-

Spectral Analysis:

-

Peak at ~0 ppm: Corresponds to the monomeric hexaaquaaluminum ion, [Al(H₂O)₆]³⁺ (part of the Ala fraction).

-

Sharp peak at ~62.5-63.5 ppm: This is the characteristic signal for the central tetrahedral aluminum in the Keggin Al₁₃ polycation ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺), a key component of the Alb fraction.[7]

-

Broad resonances between 5 and 80 ppm: These can be attributed to other polymeric aluminum species (Alb) and octahedrally coordinated aluminum in larger polymers and colloidal particles (Alc).

-

-

Quantification:

-

The relative concentration of each species can be determined by integrating the area of the corresponding peaks in the spectrum.

-

Conclusion

The hydrolysis of this compound is a multifaceted process that results in a dynamic equilibrium of various aluminum species. The distribution and nature of these species are paramount to its performance in diverse applications. A thorough understanding of the hydrolysis mechanism, coupled with robust analytical characterization using techniques like the Al-Ferron assay and ²⁷Al NMR, is essential for optimizing its use and for the development of new and improved aluminum-based products. This guide provides a foundational framework for researchers and professionals to explore and leverage the complex chemistry of this important compound.

References

- 1. Influences of pH on polyaluminium chloride species distribution and coagulation effect [iwt.cn]

- 2. researchgate.net [researchgate.net]

- 3. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Coagulation/flocculation process with polyaluminum chloride for the remediation of oil sands process-affected water: Performance and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Aluminum Speciation in Polyaluminum Chloride Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a complex inorganic polymer widely utilized in water treatment and various industrial processes. Its efficacy is intrinsically linked to the distribution of various aluminum species within the solution. Understanding and controlling this speciation is paramount for optimizing performance and ensuring consistent results. This technical guide provides a comprehensive overview of aluminum speciation in PAC solutions, detailing the key aluminum forms, analytical methodologies for their characterization, and the factors influencing their distribution.

The Speciation of Aluminum in PAC Solutions

The hydrolysis and polymerization of aluminum ions in aqueous solutions lead to a complex mixture of monomeric and polymeric species. In the context of PAC, these species are broadly categorized into three fractions based on their reactivity with the chelating agent ferron: Ala, Alb, and Alc.[1][2][3]

-

Ala (Monomeric Aluminum): This fraction consists of monomeric aluminum species such as [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, and their dimers.[4][5] These species react almost instantaneously with ferron, typically within the first minute.[2][3]

-

Alb (Polymeric Aluminum): This fraction comprises medium to high molecular weight polymeric aluminum species. The most notable and effective component of the Alb fraction is the Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃.[6] The Al₁₃ polycation is recognized for its high positive charge and stability, contributing significantly to the coagulation efficiency of PAC.[6] The Alb species exhibit a slower reaction rate with ferron, typically reacting within a timeframe of 1 to 120 minutes.[2][3]

-

Alc (Colloidal/Gel-like Aluminum): This fraction includes very high molecular weight aluminum polymers and colloidal aluminum hydroxide (B78521) precipitates, sometimes referred to as Al(OH)₃(s).[2] These species are the least reactive with ferron, with reaction times extending beyond 120 minutes.[2]

The relative distribution of these three fractions dictates the overall properties and performance of the PAC solution.

Factors Influencing Aluminum Speciation

The equilibrium between Ala, Alb, and Alc is dynamic and influenced by several key parameters during the synthesis and storage of PAC solutions:

-

Basicity (B value): The basicity, defined as the molar ratio of hydroxyl ions to aluminum ions (B = [OH⁻]/[Al³⁺]), is the most critical factor.[7][8] Increasing the basicity generally favors the formation of polymeric species (Alb). However, there is an optimal B value for maximizing the Alb content, beyond which the formation of insoluble Alc species increases.[7] The trends of Ala and Alc changes with increasing basicity are generally concave and convex, respectively.[2]

-

Total Aluminum Concentration (AlT): Higher aluminum concentrations can influence the pH of the solution and, consequently, the speciation.[1] At very high concentrations, the formation of the desirable Al₁₃ species may be inhibited.[1]

-

Temperature: The temperature during PAC synthesis and aging affects the kinetics of the hydrolysis and polymerization reactions.[9] While higher temperatures can accelerate the formation of polymeric species, excessively high temperatures can lead to the formation of smaller, less effective flocs.[9]

-

Aging: Over time, the distribution of aluminum species in a PAC solution can change.[10] This aging process can lead to the conversion of some polymeric species into more stable forms or into precipitates.[11]

Quantitative Data on Aluminum Speciation

The distribution of aluminum species is highly dependent on the manufacturing process and the specific formulation of the PAC product. The following tables summarize typical quantitative data found in the literature, illustrating the influence of basicity and total aluminum concentration.

Table 1: Effect of Basicity (B value) on Aluminum Species Distribution in PAC

| Basicity (B value) | Ala (%) | Alb (%) | Alc (%) | Reference(s) |

| 1.0 | 22-51 | 4-51 | 0.5-74 | [2][12] |

| 1.5 | Varies | Highest | Varies | [5] |

| 1.7 | Minimized | ~42.2 | Minimized | [2][12] |

| >2.0 | Increases | Decreases | Increases | [7] |

Table 2: Effect of Total Aluminum Concentration (AlT) on Aluminum Species Distribution in PAC

| AlT (mol/L) | Basicity (B) | Ala (%) | Alb (Al₁₃) (%) | Alc (%) | Reference(s) |

| 0.01 - 2.0 | 1.0 - 2.5 | Increases with AlT | Decreases with AlT | Varies | [1] |

| 2.0 | 2.5 | High | Not Detected | High | [1] |

| High | Optimal B decreases | Highest Alb decreases | Varies | Varies | [7] |

Experimental Protocols for Characterization

Accurate characterization of aluminum speciation is crucial for quality control and research. The following sections detail the primary analytical techniques employed.

Al-Ferron Timed Complexation Spectrophotometry

This is the most common method for quantifying the Ala, Alb, and Alc fractions. It is based on the differential reaction rates of the aluminum species with the ferron reagent (8-hydroxy-7-iodo-5-quinoline sulfonic acid).[3][13]

Protocol:

-

Reagent Preparation:

-

Ferron Solution: Prepare a solution of ferron in a suitable buffer. A common preparation involves dissolving ferron in an acetate (B1210297) buffer to maintain a pH of approximately 5.2.[13]

-

Hydroxylamine-HCl Solution: Often added to the ferron reagent to prevent interference from iron. The reagent may need to be aged for several days before use.

-

-

Sample Preparation: Dilute the PAC solution to a known concentration with deionized water.

-

Reaction and Measurement:

-

Add a precise volume of the diluted PAC sample to the ferron reagent.

-

Immediately begin monitoring the absorbance of the solution at a specific wavelength, typically around 370 nm.[3]

-

Record absorbance readings at specific time points:

-

t ≈ 1 minute: This reading corresponds to the reaction of the Ala species.[2][3]

-

t = 120 minutes: This reading represents the combined reaction of Ala and Alb species.[2][3]

-

Total Aluminum: The total aluminum concentration is determined separately, often by a method involving complete digestion of the sample.

-

-

-

Calculation:

-

[Ala] is calculated from the absorbance at 1 minute.

-

[Alb] is calculated by subtracting the absorbance at 1 minute from the absorbance at 120 minutes.

-

[Alc] is determined by subtracting the sum of [Ala] and [Alb] from the total aluminum concentration.

-

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful technique for identifying and quantifying specific aluminum species, particularly the Al₁₃ Keggin-ion.[6][14] Different aluminum coordination environments give rise to distinct chemical shifts.

Protocol:

-

Sample Preparation:

-

Dilute the PAC solution in deuterium (B1214612) oxide (D₂O) to provide a lock signal for the NMR spectrometer.

-

An internal standard, such as a known concentration of Al(NO₃)₃, can be added for quantification.

-

-

Instrument Parameters:

-

Magnetic Field Strength: High-field magnets (e.g., 11.7 T or higher) provide better resolution.[14]

-

Resonance Frequency: For a 11.7 T magnet, the ²⁷Al resonance frequency is approximately 130.3 MHz.[14]

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Acquisition Parameters: Typical parameters include a short pulse width (e.g., 2 µs), a relaxation delay of around 5 seconds, and a sufficient number of scans for a good signal-to-noise ratio (e.g., 1600).[14]

-

-

Spectral Analysis:

-

The ²⁷Al NMR spectrum will show distinct peaks corresponding to different aluminum species.

-

The peak for the central tetrahedral aluminum in the Al₁₃ Keggin-ion appears at approximately 63 ppm.[15]

-

Monomeric, octahedrally coordinated aluminum (Ala) resonates around 0 ppm.[14]

-

The relative peak areas can be used to determine the quantitative distribution of the different species.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, separates molecules based on their hydrodynamic volume in solution.[16][17] It is a useful technique for analyzing the molecular weight distribution of the polymeric aluminum species in PAC.

Protocol:

-

Column Selection:

-

The choice of column packing material is critical. Both polymer-based and silica-based packings are available.[18]

-

The pore size of the packing material should be selected based on the expected molecular weight range of the aluminum polymers. For PAC, columns with a range of pore sizes or mixed-bed columns may be appropriate.

-

-

Mobile Phase Selection:

-

The mobile phase should be a good solvent for the PAC and should prevent interactions between the aluminum species and the column packing.[19]

-

Aqueous buffers with a controlled pH and ionic strength are typically used.

-

-

Calibration:

-

The column must be calibrated with standards of known molecular weight.[20][21]

-

For polymeric systems, standards such as polystyrene, polymethylmethacrylate (PMMA), or polyethylene (B3416737) oxide (PEO) are commonly used.[20][21] The choice of standard should ideally match the hydrodynamic properties of the analyte.

-

-

Analysis:

-

The PAC sample is injected into the SEC system.

-

A detector, such as a refractive index (RI) or UV detector, is used to monitor the elution of the different-sized species.[22] Larger molecules will elute first, followed by smaller molecules.

-

The resulting chromatogram provides information on the molecular weight distribution of the aluminum species.

-

Visualizing Relationships and Workflows

Aluminum Hydrolysis and Polymerization Pathway

Caption: Simplified pathway of aluminum hydrolysis and polymerization in PAC solutions.

Experimental Workflow for PAC Speciation Analysis

Caption: General experimental workflow for the characterization of aluminum speciation in PAC.

Relationship Between Aluminum Species Fractions

Caption: Interrelationship between the different aluminum species fractions in PAC solutions.

Conclusion

The speciation of aluminum in polyaluminum chloride solutions is a multifaceted subject with significant practical implications. The distribution between monomeric (Ala), polymeric (Alb), and colloidal (Alc) species, largely governed by factors such as basicity and concentration, directly impacts the performance of PAC in its various applications. A thorough understanding of these species and their characterization through techniques like the Al-Ferron assay, ²⁷Al NMR, and SEC is essential for researchers, scientists, and drug development professionals working with these complex inorganic polymers. This guide provides a foundational understanding and detailed methodologies to aid in the effective analysis and application of polyaluminum chloride.

References

- 1. Al(III) speciation distribution and transformation in high concentration PACl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Synthesis of high-concentration polyaluminum chloride and its aluminium species distribution and transformation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyaluminum chloride is greatly affected by temperature and PH value [sinochemi.com]

- 10. Tissue aluminium distribution in growing, mature and ageing rats: relationship to changes in gut, kidney and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 15. scispace.com [scispace.com]

- 16. agilent.com [agilent.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]

- 21. shodex.de [shodex.de]

- 22. docs.paint.org [docs.paint.org]

The Cornerstone of Polyaluminum Chloride Efficacy: A Technical Guide to the Role of Basicity in Dialuminium Chloride Pentahydroxide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of basicity in the formation and functionality of dialuminium (B1238714) chloride pentahydroxide, a high-basicity polyaluminum chloride (PAC). Basicity, defined as the molar ratio of hydroxyl groups to aluminum ions, is the primary determinant of the distribution of aluminum species, which in turn governs the performance of PAC as a coagulant and its potential applications in other fields, including drug development. This document details the synthesis of dialuminium chloride pentahydroxide with precise basicity control, outlines comprehensive experimental protocols for characterization, and presents quantitative data on the influence of basicity on key physicochemical properties. Visualizations of the chemical formation pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying principles.

Introduction

Polyaluminum chlorides (PACs) are a group of versatile inorganic polymers with the general formula Aln(OH)mCl(3n-m). Among these, this compound (Al2(OH)5Cl), with a basicity of 83.3%, represents a highly effective and stable form of PAC. The efficacy of PAC in various applications, most notably in water treatment as a coagulant, is intrinsically linked to its basicity. Higher basicity is conducive to the formation of PAC with a high degree of polymerization, which enhances its flocculation effect.[1][2] This guide elucidates the fundamental relationship between basicity and the formation of this compound, providing a technical foundation for its synthesis, characterization, and application.

The Concept of Basicity

Basicity (B) is a crucial parameter in PAC chemistry and is defined as the molar ratio of hydroxyl groups ([OH-]) to total aluminum ions ([Al3+]) in the PAC solution.[2] It is often expressed as a percentage:

B (%) = ([OH-] / [Al3+]) x (100/3)

This compound (Al2(OH)5Cl) has an OH/Al molar ratio of 5/2 or 2.5. This corresponds to a basicity of approximately 83.3%. The level of basicity directly influences the distribution of various aluminum species in the PAC solution, which are broadly categorized as:

-

Ala (or Ala): Monomeric aluminum species (e.g., [Al(H2O)6]3+, [Al(OH)(H2O)5]2+).

-

Alb (or Alb): Polymeric aluminum species, including the highly effective Keggin-ion [AlO4Al12(OH)24(H2O)12]7+ (often denoted as Al13).[3][4]

-

Alc (or Alc): Colloidal or solid aluminum species (e.g., amorphous Al(OH)3).

Higher basicity generally correlates with a higher proportion of the desirable Alb species, particularly the Al13 Keggin-ion, which possesses a high cationic charge and is a potent agent for charge neutralization in coagulation processes.[1][5]

Data Presentation: Influence of Basicity on PAC Properties

The following tables summarize quantitative data on the impact of basicity on the distribution of aluminum species and the resulting performance in turbidity removal.

Table 1: Aluminum Species Distribution as a Function of Basicity

| Basicity (%) | OH/Al Molar Ratio | Ala (%) | Alb (%) | Alc (%) | Reference(s) |

| ~33 | 1.0 | >50 | <40 | <10 | Synthesized from[4][6] |

| ~50 | 1.5 | ~30-40 | ~50-60 | <10 | Synthesized from[4][6] |

| ~67 | 2.0 | ~10-20 | ~70-80 | <10 | Synthesized from[3][6] |

| >80 | >2.4 | <5 | >85 | <10 | Synthesized from[7] |

Note: The values presented are approximate and can vary based on synthesis conditions such as temperature, aging time, and the rate of base addition.

Table 2: Turbidity Removal Efficiency of PAC at Different Basicities

| Initial Turbidity (NTU) | PAC Basicity (%) | Optimal PAC Dosage (mg/L as Al2O3) | Turbidity Removal (%) | Final Turbidity (NTU) | Reference(s) |

| 100 | Low (~40) | 15 | ~93 | ~7 | [8] |

| 100 | Medium (~70) | 10 | ~96 | ~4 | [8] |

| 100 | High (>80) | 5-8 | >98 | <2 | [9][10] |

| 200 | Low (~40) | 20 | ~90 | ~20 | [8] |

| 200 | High (>80) | 10 | >97 | <6 | [9][10] |

Note: Performance is also highly dependent on the pH of the water being treated, with optimal results typically observed in the pH range of 6.0-8.0.[8][11]

Experimental Protocols

Synthesis of this compound (Basicity ≈ 83.3%)

This protocol is synthesized from common laboratory methods for preparing high-basicity PAC.[12][13][14]

Materials:

-

Aluminum chloride hexahydrate (AlCl3·6H2O)

-

Sodium hydroxide (B78521) (NaOH), 1 M solution

-

Deionized water

-

Three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle with temperature controller

-

pH meter

Procedure:

-

Prepare a 1.0 M solution of AlCl3·6H2O in deionized water.

-

Place a known volume of the AlCl3 solution into the three-necked flask and begin vigorous stirring.

-

Heat the solution to 60-80°C.

-

Slowly add the 1 M NaOH solution dropwise from the dropping funnel at a constant rate. The rate of addition is critical to favor the formation of polymeric species. A typical rate is 1-2 mL/min.

-

Continuously monitor the pH of the solution. For this compound, the target OH/Al molar ratio is 2.5. Calculate the required volume of NaOH solution to achieve this ratio.

-

After the addition of NaOH is complete, continue stirring the solution at 60-80°C for an aging period of 2-4 hours to allow for the polymerization reactions to proceed.[15]

-

Cool the resulting solution to room temperature. The final product is a solution of this compound.

Characterization of Aluminum Species by Al-Ferron Timed Colorimetric Assay

This method is widely used to differentiate between monomeric (Ala), polymeric (Alb), and colloidal (Alc) aluminum species based on their reaction kinetics with the ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).[16][17][18]

Materials:

-

PAC sample

-

Ferron reagent solution

-

Acetate (B1210297) buffer solution (pH 5.4)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Dilute the PAC sample to an appropriate concentration (typically in the range of 10-4 to 10-5 M Al).

-

Reaction: To a volumetric flask, add the diluted PAC sample, acetate buffer, and ferron reagent in a precise sequence and volume. Start a timer immediately upon the addition of the ferron reagent.

-

Measurement: Measure the absorbance of the solution at 370 nm at specific time intervals (e.g., 1 min, 30 min, 2 hours, 24 hours).

-

Calculation of Aluminum Species:

-

Ala: The concentration of monomeric aluminum is determined from the absorbance reading at 1 minute, as these species react almost instantaneously with ferron.

-

Alb: The concentration of polymeric aluminum is calculated from the difference in absorbance between the 1-minute reading and a later reading (e.g., 2 hours), representing the slower reaction of polymeric species.

-

Alc: The concentration of colloidal aluminum is determined by the difference between the total aluminum concentration (measured after complete digestion) and the sum of Ala and Alb.

-

Characterization by 27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a powerful technique for the direct identification and quantification of certain aluminum species.[1][19][20]

Instrumentation:

-

High-field NMR spectrometer (e.g., 9.4 T or higher)

-

Liquid-state NMR probe

Procedure:

-

Sample Preparation: Prepare the PAC sample in D2O or H2O with a D2O lock.

-

Data Acquisition: Acquire the 27Al NMR spectrum. A characteristic sharp resonance at approximately 62.5-63.5 ppm is indicative of the central tetrahedral Al in the Al13 Keggin-ion.[21] A broader peak around 0 ppm corresponds to monomeric octahedral Al species.

-

Quantification: The relative concentrations of the different aluminum species can be determined by integrating the corresponding peaks in the NMR spectrum.

Visualizations: Pathways and Workflows

Formation Pathway of High-Basicity PAC

The following diagram illustrates the general pathway for the formation of polyaluminum chloride, highlighting the influence of increasing basicity.

Caption: Increasing basicity drives the formation of polymeric aluminum species.

Experimental Workflow for PAC Synthesis and Characterization

This diagram outlines the logical flow of the experimental procedures described in this guide.

Caption: Workflow for PAC synthesis, characterization, and performance evaluation.

Conclusion

The basicity of polyaluminum chloride is a paramount parameter that dictates its chemical composition and, consequently, its functional properties. For this compound, a high basicity of approximately 83.3% ensures a high concentration of polymeric aluminum species, particularly the Al13 Keggin-ion, which is crucial for its superior performance as a coagulant. A thorough understanding and precise control of basicity during synthesis are essential for producing PAC with desired characteristics for applications in water treatment, and potentially for tailoring its properties for novel uses in fields such as drug delivery and formulation. The experimental protocols and characterization methods outlined in this guide provide a robust framework for researchers and professionals to further investigate and harness the potential of high-basicity polyaluminum chlorides.

References

- 1. Purification and characterization of Al13 species in coagulant polyaluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. News - Effect of Basicity on the Properties of Polyaluminum Chloride [yuncangchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Minimizing residual aluminum concentration in treated water by tailoring properties of polyaluminum coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aet.irost.ir [aet.irost.ir]

- 9. tandfonline.com [tandfonline.com]

- 10. arxiv.org [arxiv.org]

- 11. Data on the removal of turbidity from aqueous solutions using polyaluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hxinmaterial.com [hxinmaterial.com]

- 13. Synthesis of Polyaluminum Chloride Coagulant from Waste Aluminum Foil and Utilization in Petroleum Wastewater Treatment [mdpi.com]

- 14. KR101409870B1 - Method of Preparation for High basicity polyaluminum chloride coagulant and Treating Method of water/wastewater using the same - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of the characteristics of Al(III) hydrolyzed species by improved ferron assay test -Journal of Korean Society of Water and Wastewater | Korea Science [koreascience.kr]

- 18. scispace.com [scispace.com]

- 19. aidic.it [aidic.it]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Al₁₃ Keggin-Type Polycations in Polyaluminum Chloride (PAC)

Abstract: This technical whitepaper provides a comprehensive overview of the synthesis, formation mechanisms, and characterization of the ε-Al₁₃ Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, a critical component in high-efficacy Polyaluminum Chloride (PAC) coagulants. Detailed experimental protocols for synthesis and advanced characterization techniques, including ²⁷Al NMR spectroscopy and the Ferron assay, are presented. Quantitative data from literature are summarized, and key chemical pathways and experimental workflows are visualized using structured diagrams. This guide is intended for researchers and scientists in materials chemistry, environmental science, and related fields requiring a deep technical understanding of polyoxo-aluminum clusters.

Introduction

Polyaluminum Chloride (PAC) is a widely used coagulant in water and wastewater treatment. Its performance is largely dictated by the distribution of various aluminum hydrolysis species. Among these, the tridecameric Keggin-ion, commonly referred to as Al₁₃, is recognized as the most effective species due to its high positive charge (+7) and stable structure.[1][2][3] The Al₁₃ polycation consists of a central, tetrahedrally coordinated aluminum (AlO₄) surrounded by 12 octahedrally coordinated aluminum atoms (AlO₆).[4][5]

The synthesis of PAC with a high concentration of Al₁₃ is a key objective for producing high-performance coagulants. The formation of this complex polycation is highly sensitive to a range of synthesis parameters, including the hydrolysis ratio (B value, or OH/Al molar ratio), temperature, reactant concentration, and aging time.[6] Understanding and controlling these parameters is crucial for maximizing the Al₁₃ yield.

This document serves as a technical guide, outlining the fundamental principles and practical methodologies for the synthesis and analysis of Al₁₃-rich PAC.

Synthesis of Al₁₃ Polycations

The standard method for preparing Al₁₃-rich PAC is through the forced hydrolysis of an aluminum salt solution, typically aluminum chloride (AlCl₃), by slow, controlled addition of a base.

Key Synthesis Parameters

The successful synthesis of Al₁₃ hinges on the precise control of several interdependent parameters. The interplay of these factors dictates the final speciation of aluminum in the PAC product.

| Parameter | Typical Range/Value | Influence on Al₁₃ Formation |

| Hydrolysis Ratio (B) | 2.0 - 2.5 | This is the most critical parameter. A B value in this range promotes the polymerization of monomers and small oligomers into the stable Al₁₃ structure. Below this range, monomeric species dominate; above it, larger polymers and precipitates (Al(OH)₃) form.[6][7] |

| Temperature | 60 - 95 °C | Elevated temperatures accelerate the hydrolysis and polymerization kinetics, significantly reducing the required aging time from days to hours.[6][8] |

| Aging Time | 1 - 24 hours (at elevated temp.) | Sufficient aging is necessary for the rearrangement of initial hydrolysis products into the thermodynamically favored Al₁₃ Keggin structure.[6] |

| Al³⁺ Concentration | 0.2 - 2.5 M | Higher concentrations can favor polymerization, but also risk localized precipitation if the base is not added slowly and with vigorous mixing. |

| Base Addition Rate | Slow, dropwise | A slow addition rate is crucial to avoid localized high pH, which would lead to the formation of amorphous Al(OH)₃ precipitate instead of the desired Al₁₃ polycation. |

Formation Mechanism

The formation of the Al₁₃ Keggin ion is a complex process involving the polymerization of monomeric and small oligomeric aluminum species. While the exact mechanism is still a subject of research, a generally accepted pathway involves the initial formation of monomers ([Al(H₂O)₆]³⁺), dimers, and trimers. These smaller units then assemble into the final cage-like Al₁₃ structure.[4][8] The process is driven by increasing the OH/Al ratio, which promotes deprotonation and olation/oxolation reactions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of Al₁₃-rich PAC and its subsequent characterization.

Protocol: Synthesis of High-Al₁₃ PAC

This protocol describes a common laboratory method for preparing PAC with a high Al₁₃ content.

-

Preparation of Precursor Solutions:

-

Prepare a 1.0 M solution of AlCl₃·6H₂O in deionized water.

-

Prepare a 2.0 M solution of NaOH or Na₂CO₃ in deionized water.

-

-

Titration/Hydrolysis:

-

Place the AlCl₃ solution in a jacketed glass reactor equipped with a magnetic stirrer and a condenser.

-

Heat the solution to 80 °C while stirring vigorously.

-

Add the NaOH solution dropwise to the heated AlCl₃ solution using a burette or syringe pump at a slow, constant rate (e.g., 1-2 mL/min).

-

Continue the base addition until a final hydrolysis ratio (B = [OH]/[Al]) of 2.2 is achieved.

-

-

Aging Process:

-

Once the titration is complete, maintain the solution at 80 °C under continuous stirring for at least 2 hours to allow for the formation and stabilization of the Al₁₃ species.

-

-

Cooling and Storage:

-

After aging, turn off the heat and allow the solution to cool to room temperature.

-

The resulting solution is the PAC product. Store it in a sealed container for subsequent analysis.

-

Protocol: ²⁷Al NMR Spectroscopy for Al₁₃ Quantification

²⁷Al Nuclear Magnetic Resonance (NMR) is the most definitive technique for identifying and quantifying the Al₁₃ polycation. The central aluminum atom in a tetrahedral environment (AlO₄) produces a sharp, distinct resonance peak at approximately +62.5 ppm.[9][10]

-

Sample Preparation:

-

Dilute the PAC sample with D₂O to a final aluminum concentration suitable for NMR analysis (e.g., 0.1 M).

-

Use a 1.1 M solution of Al(NO₃)₃ in D₂O as an external reference standard (δ = 0 ppm).[11]

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 11.7 T or higher).

-

Probe: A broadband or multinuclear probe tuned to the ²⁷Al frequency (e.g., 130.3 MHz at 11.7 T).[12]

-

Parameters:

-

Pulse Program: Standard one-pulse acquisition.

-

Pulse Width: A short pulse (e.g., π/12) is often used to ensure uniform excitation across the spectral width.[12]

-

Acquisition Time: ~0.1 s.

-

Relaxation Delay: 1 s.

-

Number of Scans: Varies based on concentration (e.g., 1024-4096 scans).

-

-

-

Data Analysis:

-

Reference the spectrum to the external Al(NO₃)₃ standard at 0 ppm.

-

Identify the sharp peak at δ ≈ +62.5 ppm, which corresponds to the central tetrahedral Al of the Al₁₃ Keggin ion.[9]

-

Identify the broad peak around 0 ppm, which corresponds to monomeric and other octahedrally coordinated Al species.

-

Integrate the areas of the Al₁₃ peak and the monomeric peak. The relative percentage of Al₁₃ can be calculated as:

-

% Al₁₃ = [Area(Al₁₃) / (Area(Al₁₃) + Area(Monomer))] * 100

-

-

Protocol: Ferron Assay for Aluminum Speciation

The Ferron (8-hydroxy-7-iodo-5-quinoline-sulfonic acid) assay is a timed colorimetric method used to operationally define different categories of aluminum species based on their reaction kinetics with the Ferron reagent.[13][14][15]

-

Reagent Preparation:

-

Ferron Reagent: Prepare a solution containing Ferron, hydroxylamine (B1172632) hydrochloride, and a pH 5.0 acetate (B1210297) buffer.

-

Aluminum Standard: Prepare a 1000 mg/L Al³⁺ stock solution.

-

-

Procedure:

-

Add a small aliquot of the PAC sample to the Ferron reagent in a cuvette and immediately start a timer.

-

Measure the absorbance at 364-370 nm at specific time intervals.[13]

-

Ala (Monomeric Al): Measure the absorbance within the first minute. These are species that react very quickly with Ferron.[13]

-

Alb (Polymeric Al): Measure the absorbance after a longer period, typically between 1 and 120 minutes. This fraction is primarily composed of Al₁₃ and other small polymers.[13][16]

-

Alc (Colloidal Al): This fraction consists of species that do not react with Ferron within the measurement timeframe (e.g., 120 minutes) and is calculated by difference from the total aluminum concentration.[13]

-